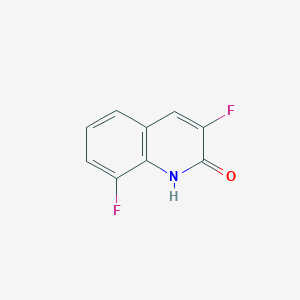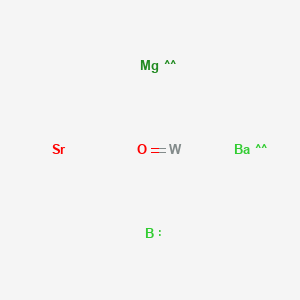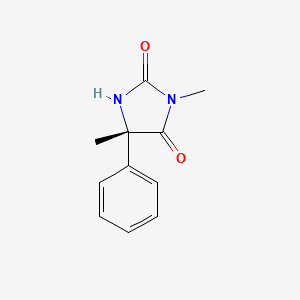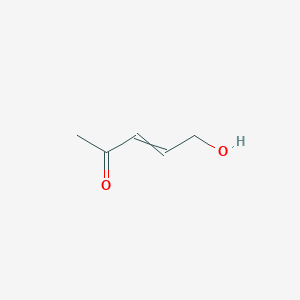
3,8-Difluoro-1,2-dihydroquinoline-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Difluoro-1,2-dihydroquinoline-2-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Difluoro-1,2-dihydroquinoline-2-one typically involves the introduction of fluorine atoms into the quinoline structure. One common method is the reaction of 3,8-difluoroaniline with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid as a catalyst and heating the reaction mixture to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
3,8-Difluoro-1,2-dihydroquinoline-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .
科学的研究の応用
3,8-Difluoro-1,2-dihydroquinoline-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine: Fluorinated quinolines are explored for their potential use in developing new pharmaceuticals, particularly antibiotics and anticancer agents.
作用機序
The mechanism of action of 3,8-Difluoro-1,2-dihydroquinoline-2-one and its derivatives often involves the inhibition of specific enzymes or interference with biological pathways. For example, some derivatives act as DNA gyrase inhibitors, which prevent bacterial DNA replication and transcription, leading to antibacterial effects . The molecular targets and pathways involved can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline structure.
Nalidixic Acid: An older quinolone antibiotic that lacks fluorine atoms.
Moxifloxacin: Another fluoroquinolone with enhanced antibacterial activity.
Uniqueness
3,8-Difluoro-1,2-dihydroquinoline-2-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
特性
CAS番号 |
175609-35-5 |
|---|---|
分子式 |
C9H5F2NO |
分子量 |
181.14 g/mol |
IUPAC名 |
3,8-difluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5F2NO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13) |
InChIキー |
OXDLLXQKOXDSEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C(=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)

![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)



![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)
